molecular formula C11H10ClNO B2989027 5-Benzyl-3-(chloromethyl)-1,2-oxazole CAS No. 1824437-07-1

5-Benzyl-3-(chloromethyl)-1,2-oxazole

Cat. No. B2989027
CAS RN: 1824437-07-1
M. Wt: 207.66
InChI Key: NKCHLLBUCTUPHG-UHFFFAOYSA-N
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Description

5-Benzyl-3-(chloromethyl)-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic molecule that possesses a unique chemical structure, which makes it an attractive candidate for various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

5-Benzyl-3-(chloromethyl)-1,2-oxazole and its derivatives serve as versatile intermediates in organic synthesis. Uhlmann et al. (1997) described the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, showcasing the utility of related oxazole derivatives in creating compounds with diverse substituents including carbon, halogen, sulfur, silicon, and tin (Uhlmann et al., 1997). This method underscores the significance of such oxazole derivatives in synthesizing biologically active molecules and materials with potential applications in various scientific domains.

Antioxidant Activity

Compounds derived from oxazole structures have been evaluated for their antioxidant properties. Kuş et al. (2017) synthesized and characterized new oxazole-5(4H)-one derivatives, assessing their antioxidant activity. The study found that certain derivatives exhibited significant antioxidant activity, underscoring the potential of oxazole-based compounds in developing new antioxidant agents (Kuş et al., 2017).

Anticancer Activity

The investigation into the anticancer properties of oxazole derivatives has yielded promising results. Nagavelli et al. (2016) designed, synthesized, and evaluated a series of 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones for their anticancer activity against breast and cervical cancer cell lines. Some derivatives showed good cytotoxic activity, highlighting the potential of oxazole-based structures as anticancer agents (Nagavelli et al., 2016).

Photophysical Properties

Oxazole derivatives are also explored for their photophysical properties. Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, revealing their potential light-harvesting properties. Such compounds could contribute to the development of novel materials for optoelectronic applications (Mary et al., 2019).

properties

IUPAC Name

5-benzyl-3-(chloromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-8-10-7-11(14-13-10)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCHLLBUCTUPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824437-07-1
Record name 5-benzyl-3-(chloromethyl)-1,2-oxazole
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